molecular formula C11H13ClFN3 B3078193 {1-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride CAS No. 1049791-73-2

{1-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride

Cat. No. B3078193
CAS RN: 1049791-73-2
M. Wt: 241.69 g/mol
InChI Key: VEOMTIGCLUMAPX-UHFFFAOYSA-N
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Description

{1-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride, also known as FPEA hydrochloride, is a chemical compound that has been widely used in scientific research. This molecule belongs to the class of pyrazole derivatives and has been synthesized using various methods. FPEA hydrochloride has been studied for its mechanism of action, biochemical and physiological effects, and its potential applications in different fields.

Scientific Research Applications

Synthesis and Structural Applications

  • Facile Synthesis of Flexible Bis(pyrazol‐1‐yl)alkane and Related Ligands : This research outlines the synthesis of various ligands, including bis[2-(3,5-dimethylpyrazol-1-yl)ethyl]amine, which have applications in the development of novel chemical compounds and materials (Potapov et al., 2007).

  • Synthesis and Structural Characterization of Isostructural Thiazoles : This study involves the synthesis of thiazoles, which include fluorophenyl groups, and examines their structural properties using crystal diffraction. Such compounds have potential applications in various fields, including materials science (Kariuki et al., 2021).

Biological and Pharmacological Research

  • Pyrazole Derivatives as Cancer Kinase Inhibitors : A study found that certain pyrazole derivatives, particularly those containing a 4-fluorophenyl group, showed activity against cancer kinases, indicating potential applications in cancer research and therapy (Thaher et al., 2012).

  • Antimicrobial Activities of Pyrazole Derivatives : Research into 1,5-diaryl pyrazole derivatives, including those with a 4-fluorophenyl group, showed promising antibacterial and antifungal activities, suggesting potential use in developing new antimicrobial agents (Ragavan et al., 2010).

Catalytic Applications

  • Copolymerization of CO2 and Cyclohexene Oxide : A study demonstrated the use of pyrazolylethyl-amine zinc(II) carboxylate complexes as catalysts in the copolymerization of CO2 and cyclohexene oxide, highlighting potential applications in polymer chemistry and environmental technology (Matiwane et al., 2020).

Safety and Hazards

The safety and hazards associated with “{1-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride” are not known .

properties

IUPAC Name

1-[1-(4-fluorophenyl)pyrazol-4-yl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3.ClH/c1-8(13)9-6-14-15(7-9)11-4-2-10(12)3-5-11;/h2-8H,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEOMTIGCLUMAPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN(N=C1)C2=CC=C(C=C2)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{1-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{1-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride
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{1-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride
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{1-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride
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{1-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride
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{1-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride

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